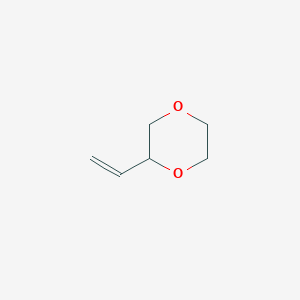

2-Ethenyl-1,4-dioxane

Description

Properties

IUPAC Name |

2-ethenyl-1,4-dioxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-6-5-7-3-4-8-6/h2,6H,1,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCCNRRUTSLHLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1COCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70553654 | |

| Record name | 2-Ethenyl-1,4-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823-08-5 | |

| Record name | 2-Ethenyl-1,4-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 2 Ethenyl 1,4 Dioxane and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for determining the precise structure of 2-ethenyl-1,4-dioxane. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer primary information about the chemical environment of each unique atom in the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the vinyl group and the dioxane ring. The vinyl protons typically appear in the downfield region (δ 5-6 ppm) and exhibit complex splitting patterns due to geminal and vicinal couplings. The protons on the dioxane ring would resonate further upfield. The proton at the C2 position, being adjacent to both an oxygen atom and the vinyl group, would be the most downfield of the ring protons.

The ¹³C NMR spectrum provides information on the unique carbon environments. The two carbons of the vinyl group would appear in the olefinic region (δ 110-140 ppm), while the carbons of the dioxane ring would be in the aliphatic region, typically shifted downfield (δ 60-80 ppm) due to the deshielding effect of the adjacent oxygen atoms. docbrown.info

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for confirming the connectivity. A COSY spectrum would reveal correlations between coupled protons, for instance, linking the C2 proton of the dioxane ring to the adjacent protons on the vinyl group and the C3 protons. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for unambiguous assignment of the ¹H and ¹³C signals.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H on C2 (dioxane) | 4.0 - 4.2 | Doublet of doublets (dd) | J(H-C2, H-vinyl) ≈ 6-8, J(H-C2, H-C3) ≈ 3-5 |

| H's on C3 (dioxane) | 3.5 - 3.8 | Multiplet (m) | - |

| H's on C5/C6 (dioxane) | 3.6 - 3.9 | Multiplet (m) | - |

| Vinylic H (CH=) | 5.8 - 6.0 | Doublet of doublets of doublets (ddd) | J(trans) ≈ 17, J(cis) ≈ 10, J(vicinal) ≈ 6-8 |

| Vinylic H (=CH₂, cis) | 5.1 - 5.3 | Doublet of doublets (dd) | J(cis) ≈ 10, J(geminal) ≈ 1-2 |

| Vinylic H (=CH₂, trans) | 5.2 - 5.4 | Doublet of doublets (dd) | J(trans) ≈ 17, J(geminal) ≈ 1-2 |

Note: These are estimated values based on typical ranges for similar structural motifs.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (dioxane) | 75 - 80 |

| C3 (dioxane) | 65 - 70 |

| C5/C6 (dioxane) | 66 - 72 |

| Vinylic C (CH=) | 135 - 140 |

| Vinylic C (=CH₂) | 115 - 120 |

Note: These are estimated values based on typical ranges for similar structural motifs.

The 1,4-dioxane (B91453) ring is not planar and exists predominantly in a chair conformation, which can undergo ring inversion. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these types of conformational changes that occur on the NMR timescale. By acquiring spectra at different temperatures, it is possible to observe changes in the appearance of the NMR signals.

For this compound, the vinyl substituent can occupy either an axial or an equatorial position on the chair conformer. At room temperature, the ring inversion is typically fast, resulting in time-averaged signals for the axial and equatorial protons. However, upon cooling, the rate of this inversion slows down. At a sufficiently low temperature (the coalescence temperature), the single, averaged signal for a pair of interconverting protons will broaden and eventually split into two distinct signals, one for the axial conformer and one for the equatorial conformer.

Analysis of the spectra at various temperatures allows for the determination of the energy barrier (ΔG‡) for the ring inversion process. Furthermore, the relative integrals of the signals at low temperatures can be used to determine the equilibrium constant and thus the relative thermodynamic stability of the axial versus the equatorial conformer.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of this compound with very high precision. This allows for the calculation of its elemental formula, distinguishing it from other compounds that may have the same nominal mass. For this compound, with the chemical formula C₆H₁₀O₂, the expected exact mass can be calculated.

Interactive Data Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₁₀O₂ |

| Nominal Mass | 114 amu |

| Monoisotopic Mass (Calculated) | 114.0681 u |

| Expected [M+H]⁺ ion | 115.0754 u |

| Expected [M+Na]⁺ ion | 137.0573 u |

This precise mass measurement is crucial for confirming the identity of the compound in complex mixtures or when verifying the outcome of a chemical synthesis.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed to provide detailed structural information.

For the molecular ion of this compound ([C₆H₁₀O₂]⁺•), several fragmentation pathways can be predicted. A common fragmentation for cyclic ethers is ring-opening followed by cleavage. The presence of the vinyl group offers additional fragmentation routes.

Key Predicted Fragmentation Pathways:

Loss of the ethenyl group: Cleavage of the C-C bond between the dioxane ring and the vinyl group could lead to the loss of a vinyl radical (•C₂H₃), resulting in an ion at m/z 87.

Ring Cleavage: The dioxane ring can undergo characteristic fragmentation, often involving the loss of small neutral molecules like formaldehyde (B43269) (CH₂O, 30 u) or ethylene (B1197577) oxide (C₂H₄O, 44 u). For instance, a common pathway for 1,4-dioxane itself involves the formation of a fragment at m/z 58.

Retro-Diels-Alder (RDA) type reaction: Although less common for saturated rings, rearrangement followed by an RDA-like cleavage could occur, leading to characteristic fragments.

By analyzing the product ion spectrum, the connectivity of the molecule can be pieced together, confirming the presence of both the 1,4-dioxane ring and the ethenyl substituent at the C2 position.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.).

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to the C-O and C-H bonds of the ether and the C=C and C-H bonds of the vinyl group.

C-O Stretching: Strong, characteristic absorptions for the ether linkages are expected in the 1150-1050 cm⁻¹ region.

C=C Stretching: A moderate absorption band around 1640-1650 cm⁻¹ would indicate the presence of the vinyl double bond.

Vinylic C-H Stretching: These bonds would give rise to absorptions just above 3000 cm⁻¹ (typically 3010-3095 cm⁻¹).

Aliphatic C-H Stretching: The C-H bonds on the dioxane ring would absorb just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Vinylic C-H Bending: Out-of-plane (o.o.p.) bending vibrations for the =CH₂ group are strong and appear in the 910-990 cm⁻¹ region, providing clear evidence for the terminal alkene.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While C-O stretching is typically weak in Raman spectra, the C=C double bond of the vinyl group is expected to produce a strong Raman signal around 1640-1650 cm⁻¹, as it involves a significant change in polarizability. The symmetric C-H stretching of the aliphatic ring would also be prominent.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| Vinylic C-H Stretch | 3080 - 3020 | 3080 - 3020 | Medium (IR), Strong (Raman) |

| Aliphatic C-H Stretch | 2980 - 2850 | 2980 - 2850 | Strong (IR), Strong (Raman) |

| C=C Stretch | 1650 - 1640 | 1650 - 1640 | Medium (IR), Strong (Raman) |

| C-H Bend (aliphatic) | 1470 - 1440 | 1470 - 1440 | Medium (IR & Raman) |

| C-O-C Stretch | 1150 - 1050 | 1150 - 1050 | Strong (IR), Weak (Raman) |

| Vinylic C-H Bend (o.o.p) | 990 - 910 | 990 - 910 | Strong (IR), Weak (Raman) |

Note: These are estimated values based on characteristic group frequencies.

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. springernature.com This powerful analytical technique provides unambiguous information on bond lengths, bond angles, and torsional angles, thereby revealing the exact conformation of the molecule in the solid state. For chiral molecules such as this compound, single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of its stereogenic center. springernature.comnih.gov

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons within the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the geometric positions and intensities of these spots, a detailed electron density map of the molecule can be constructed, which is then interpreted to build an atomic model.

For the determination of absolute stereochemistry, the phenomenon of anomalous dispersion is utilized. researchgate.net When the crystal contains an atom that scatters X-rays anomalously (typically an atom heavier than oxygen), subtle but measurable differences appear in the diffraction pattern between reflections that are otherwise symmetrically equivalent (Bijvoet pairs). researchgate.net Analysis of these differences allows for the unequivocal assignment of the (R) or (S) configuration at the chiral center without the need for a chiral reference. sci-hub.se

While a specific crystal structure for this compound is not prominently available in published literature, the methodology is well-established for its derivatives. For instance, X-ray diffraction has been successfully used to determine the structure of various adducts and complex derivatives of 1,4-dioxane, confirming its conformational flexibility (typically a chair or boat form) and the spatial relationship of its substituents. researchgate.netresearchgate.net The data obtained from such an analysis are highly detailed, as illustrated in the representative table below, which showcases typical crystallographic parameters for a substituted heterocyclic compound.

| Parameter | Example Value | Description |

|---|---|---|

| Chemical Formula | C₁₅H₁₄N₂O₃ | The elemental composition of the molecule in the crystal. |

| Crystal System | Monoclinic | The crystal lattice system to which the compound belongs. |

| Space Group | P2₁/c | The symmetry group of the crystal structure. |

| a (Å) | 10.123(4) | Unit cell dimension along the a-axis. |

| b (Å) | 8.456(2) | Unit cell dimension along the b-axis. |

| c (Å) | 15.891(6) | Unit cell dimension along the c-axis. |

| β (°) | 98.75(3) | Unit cell angle beta. |

| Volume (ų) | 1345.1(8) | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an essential suite of techniques in chemical analysis, enabling the separation, identification, and quantification of components within a mixture. For a compound like this compound, both gas and liquid chromatography play critical roles in assessing its purity, isolating it from reaction mixtures, and separating its stereoisomers.

Gas Chromatography (GC) for Volatile Components

Gas chromatography is the premier technique for the analysis of volatile and thermally stable compounds, making it ideally suited for this compound. thermofisher.comessentialoilsforhealing.com In GC, a sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas (mobile phase), such as helium or nitrogen, sweeps the vaporized sample through the column. Separation occurs based on the differential partitioning of the components between the stationary phase and the mobile gas phase.

For purity assessment, a high-resolution capillary column is typically employed. The choice of stationary phase is critical; for a moderately polar ether like this compound, a mid-polarity phase (e.g., one containing phenyl or cyanopropyl functional groups) or a polar polyethylene (B3416737) glycol (wax) phase would likely provide good separation from common impurities like starting materials or side-products.

Detection is commonly achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS), which provides both quantification and structural identification of the analyte and any impurities. researchgate.netnih.gov Headspace GC-MS is a particularly powerful method for detecting trace levels of volatile cyclic ethers in various matrices. uw.edu.pl The following table outlines a set of typical parameters for a GC-MS analysis of a volatile cyclic ether.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| GC System | Agilent 8890 GC / 5977B MS | Instrumentation for separation and detection. |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A non-polar column suitable for a wide range of volatile organic compounds. |

| Carrier Gas | Helium at 1.2 mL/min | Inert mobile phase to carry the sample through the column. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Start at 40°C (2 min), ramp to 280°C at 15°C/min | Temperature gradient to elute compounds with different boiling points. |

| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio for compound identification. |

| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization method for creating reproducible mass spectra. |

| Mass Range | 35-350 amu | Scan range to detect the molecular ion and fragment ions of the target analyte and impurities. |

Liquid Chromatography (LC) for Non-volatile and Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, used for compounds that are non-volatile, thermally unstable, or of high molecular weight. mdpi.com It is also the foremost method for the separation of enantiomers. csfarmacie.cz In HPLC, a liquid mobile phase is pumped at high pressure through a column packed with a solid stationary phase.

For routine purity assessment of this compound or its non-volatile derivatives, reversed-phase HPLC is the most common mode. mdpi.com A non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Separation is based on the hydrophobic interactions between the analytes and the stationary phase.

Crucially, for a chiral compound, HPLC with a Chiral Stationary Phase (CSP) is indispensable for separating its enantiomers. csfarmacie.cznih.gov These columns contain a chiral selector immobilized on the support material. Enantiomers interact differently with the chiral selector, leading to different retention times and enabling their separation and quantification. Polysaccharide-based CSPs are particularly versatile and can be used with a wide range of solvents, including those that were "forbidden" for older coated phases, such as 1,4-dioxane itself. springernature.com The ability to resolve enantiomers is critical for developing stereoselective syntheses and for studying the biological activity of individual isomers. nih.gov

| Parameter | Typical Setting (Chiral Separation) | Purpose |

|---|---|---|

| LC System | Shimadzu Nexera XR | High-pressure liquid chromatography system. |

| Column | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) | Immobilized polysaccharide-based chiral stationary phase for enantioseparation. |

| Mobile Phase | Hexane / 2-Propanol (90:10, v/v) | Solvent system (normal phase) to elute the compounds. The ratio is optimized for resolution. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention times. |

| Column Temperature | 25 °C | Maintained constant to ensure reproducible retention times. |

| Detector | UV-Vis Diode Array Detector (DAD) | Monitors the column effluent by absorbance, typically at a wavelength where the analyte absorbs (e.g., 210 nm). |

| Injection Volume | 5 µL | The volume of the sample introduced into the system. |

Computational and Theoretical Studies on 2 Ethenyl 1,4 Dioxane

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, stemming from the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of organic molecules due to its favorable balance of computational cost and accuracy. acs.orgresearchgate.net For dioxane derivatives, DFT calculations, often employing functionals like B3LYP or PBE with basis sets such as 6-31G* or aug-cc-pVTZ, are used to optimize molecular geometry and calculate various electronic properties. researchgate.netresearchgate.netresearchgate.net

These calculations can determine key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. acs.org Furthermore, DFT is used to compute the molecular electrostatic potential (MEP), which reveals the charge distribution and helps identify regions of a molecule that are rich or deficient in electrons, providing insights into intermolecular interactions. acs.org

| Mulliken Charges | Partial charges assigned to individual atoms in the molecule. | Analyzing charge distribution and identifying reactive sites. |

This table is illustrative and represents the types of data obtained from DFT calculations on dioxane-related structures.

Ab initio quantum chemistry methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters. nih.govresearchgate.net These methods are frequently used for high-accuracy predictions of molecular structures and energies. For instance, calculations at the HF/6-31G* and MP2/6-31G levels have been employed to study the conformations of dioxane and its derivatives. researchgate.netnih.gov

These methods are particularly valuable for determining the relative energies of different conformers and the energy barriers for their interconversion. nih.gov By locating all stationary points on the potential energy surface, ab initio calculations can distinguish between stable isomers (energy minima) and transition states, providing a detailed picture of the molecule's energetic landscape. researchgate.net

Table 2: Energetic and Structural Parameters from Ab Initio Calculations

| Parameter | Description | Significance |

|---|---|---|

| Total Electronic Energy | The total energy of the molecule in its ground electronic state. | Used to compare the relative stability of isomers and conformers. |

| Zero-Point Vibrational Energy (ZPVE) | The vibrational energy of a molecule at 0 K. | Correction applied to electronic energies for more accurate energy comparisons. |

| Rotational Constants | Constants related to the molecule's moments of inertia. | Can be compared with experimental data from microwave spectroscopy. sibran.ru |

| Bond Lengths & Angles | Optimized geometric parameters of the molecule. | Provides the most stable three-dimensional structure. |

This table is illustrative, showing typical parameters derived from ab initio calculations for dioxane-related molecules.

Conformational Analysis and Interconversion Pathways

The non-planar, six-membered ring of 2-ethenyl-1,4-dioxane is conformationally flexible. Understanding its preferred shapes and the pathways to switch between them is crucial for predicting its physical properties and chemical behavior.

A Potential Energy Surface (PES) is a multi-dimensional map that describes the potential energy of a molecule as a function of its atomic coordinates. wikipedia.org Exploring the PES is essential for identifying all possible conformations and the transition states that connect them. sydney.edu.au For the 1,4-dioxane (B91453) ring, the primary stable conformation is the chair form. researchgate.net Other higher-energy conformers include the twist-boat and boat forms. researchgate.netresearchgate.net

Computational methods are used to map the PES by systematically changing the molecule's geometry and calculating the energy at each point. Stationary points are located where the gradient of the energy is zero. wikipedia.org These points correspond to stable conformers (local minima) and transition states (saddle points). researchgate.net For substituted dioxanes, quantum-chemical studies of the PES have revealed the pathways for conformational isomerizations, such as the chair-to-chair inversion, and have allowed for the estimation of the potential barriers for these processes. researchgate.net The transition state connecting the chair and twist-boat conformers is often a half-chair structure. researchgate.net

The conformational equilibrium of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects using either implicit or explicit solvation models. Implicit models treat the solvent as a continuous medium, while explicit models include individual solvent molecules.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by modeling the entire reaction pathway from reactants to products. This involves characterizing the transition state (TS), which is the highest energy point along the reaction coordinate. nih.gov

For a molecule like this compound, potential reactions could involve the ethenyl (vinyl) group, such as electrophilic additions or cycloadditions. nih.gov Reaction pathway modeling can be used to compare the feasibility of different mechanisms. The process involves locating the structure of the transition state and calculating its energy. The energy difference between the reactants and the transition state defines the activation energy, which is a key determinant of the reaction rate.

Modern computational programs can automate the process of finding transition state conformations, which is especially useful for complex molecules. acs.org By analyzing the vibrational frequencies of the calculated transition state structure, chemists can confirm that it represents the correct saddle point on the PES and understand the atomic motions involved in transforming reactants into products. nih.gov This detailed characterization provides fundamental insights into reaction selectivity and kinetics. acs.org

Table 3: Key Parameters from Reaction Pathway Modeling

| Parameter | Description | Importance |

|---|---|---|

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | Determines the reaction rate; a lower Ea means a faster reaction. |

| Transition State (TS) Geometry | The molecular structure at the highest point of the energy barrier. | Reveals the atomic arrangement during the bond-breaking/forming process. |

| Reaction Enthalpy (ΔHr) | The net change in enthalpy from reactants to products. | Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). |

| Imaginary Frequency | A single negative vibrational frequency at the TS. | Confirms the structure is a true transition state and shows the motion along the reaction coordinate. |

This table outlines the principal data obtained from computational modeling of chemical reaction pathways.

Prediction and Validation of Spectroscopic Properties

No dedicated computational studies predicting the spectroscopic properties (such as NMR, IR, Raman, or UV-Visible spectra) of this compound were found. While the methodologies for such predictions, primarily using Density Functional Theory (DFT), are well-established and have been applied to similar molecules like 1,4-dioxane and other derivatives, specific calculations, and their validation against experimental data for this compound are not available in the reviewed literature.

Molecular Dynamics Simulations for Dynamic Behavior and Solute-Solvent Interactions

There is no available research from the search results detailing molecular dynamics (MD) simulations specifically for this compound. Such studies would be essential for understanding its conformational dynamics, behavior in solution, and interactions with solvent molecules. While extensive MD studies have been conducted on 1,4-dioxane, particularly concerning its interaction with water and biological membranes, similar investigations into the 2-ethenyl derivative have not been reported in the accessed literature.

Applications of 2 Ethenyl 1,4 Dioxane in Organic Synthesis and Materials Science

Utilization as a Versatile Building Block in Complex Organic Synthesis

2-Ethenyl-1,4-dioxane serves as a valuable and versatile building block in the synthesis of complex organic molecules. The presence of the vinyl group provides a reactive handle for a variety of chemical modifications, while the 1,4-dioxane (B91453) moiety can act as a stable protecting group for a diol or be a precursor to a 1,2-diol functionality. This dual functionality makes it an attractive starting material for the synthesis of natural products and other intricate molecular architectures.

The vinyl group of this compound can participate in a wide array of chemical reactions, including, but not limited to:

Addition Reactions: The double bond can undergo addition reactions with various reagents, such as halogens, hydrogen halides, and water, to introduce new functional groups.

Oxidation Reactions: The vinyl group can be oxidized to form an epoxide, an aldehyde, a carboxylic acid, or cleaved to yield a ketone, depending on the oxidizing agent used.

Reduction Reactions: Catalytic hydrogenation of the double bond leads to the formation of 2-ethyl-1,4-dioxane.

Carbon-Carbon Bond Forming Reactions: The vinyl group can participate in reactions such as the Heck reaction, Suzuki coupling, and metathesis to form more complex carbon skeletons.

The 1,4-dioxane ring, being a cyclic ether, is generally stable under many reaction conditions, making it an effective protecting group for a diol. This stability allows for selective transformations to be carried out on the vinyl group without affecting the dioxane ring. Subsequently, the dioxane ring can be cleaved under acidic conditions to reveal the 1,2-diol functionality, which can then be further manipulated.

Synthesis of Novel Heterocyclic and Polycyclic Compounds

The reactivity of the vinyl group in this compound makes it a key component in the synthesis of a variety of novel heterocyclic and polycyclic compounds. One of the most significant applications in this area is its participation in cycloaddition reactions, particularly the Diels-Alder reaction. clockss.orgnih.govmdpi.comresearchgate.net

In a Diels-Alder reaction, the vinyl group of this compound can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. This [4+2] cycloaddition is a powerful tool for the construction of complex polycyclic systems with a high degree of stereocontrol. clockss.org The resulting adducts contain the 1,4-dioxane ring fused to a newly formed cyclohexene (B86901) ring, providing a scaffold for further synthetic modifications.

Furthermore, derivatives of this compound can themselves be transformed into dienes, which can then participate in Diels-Alder reactions with other dienophiles. This versatility allows for the construction of a wide range of polycyclic structures. For instance, a glycal derived vinyl epoxide, which shares structural similarities with this compound, has been used in the stereoselective synthesis of pyran-dioxane based polycycles. rsc.org This methodology involves a glycosylation step followed by an intramolecular conjugate addition to yield complex tricyclic systems. rsc.org

The ability to form new rings through cycloaddition reactions, coupled with the latent diol functionality of the dioxane ring, makes this compound a valuable precursor for the synthesis of a diverse array of heterocyclic and polycyclic natural products and their analogues.

Integration into Polymer Backbones for Functional Materials Development

This compound is a monomer that can be polymerized to create functional materials with unique properties. The polymerization can proceed through different mechanisms, primarily involving the vinyl group.

Cationic Polymerization: Vinyl ethers, such as this compound, are known to undergo living cationic polymerization. acs.org This process allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. The presence of the 1,4-dioxane ring in the resulting polymer backbone can impart specific properties, such as increased hydrophilicity and altered solubility, compared to polymers derived from simple alkyl vinyl ethers. The living nature of the polymerization also enables the synthesis of block copolymers by the sequential addition of different vinyl ether monomers. chemrxiv.org

Radical Polymerization: While less common for vinyl ethers, radical polymerization of this compound can also be initiated. acs.org This method can lead to the formation of polymers with different microstructures and properties compared to those obtained by cationic polymerization. Copolymers can also be prepared by the radical copolymerization of this compound with other vinyl monomers, such as styrene (B11656) or acrylates, to tailor the properties of the final material. researchgate.net

Ring-Opening Polymerization: Although the 1,4-dioxane ring is generally stable, derivatives of this compound can be designed to undergo ring-opening polymerization (ROP). researchgate.netresearchgate.net For example, the introduction of ester functionalities into the dioxane ring, creating a 1,4-dioxan-2-one (B42840) structure, allows for polymerization via ROP to produce polyesters. The vinyl group can be retained as a pendant group on the polymer chain, providing a site for post-polymerization modification and crosslinking.

The incorporation of the 1,4-dioxane unit into polymer backbones can lead to materials with applications in areas such as biocompatible materials, drug delivery systems, and specialty polymers with tailored thermal and mechanical properties.

Precursor Chemistry for Advanced Chemical Transformations

Beyond its direct use in synthesis and polymerization, this compound serves as a precursor for a variety of advanced chemical transformations, leading to the formation of other valuable chemical intermediates.

Oxidation and Cleavage: The vinyl group of this compound can be subjected to various oxidative transformations. Ozonolysis, for example, can cleave the double bond to yield 1,4-dioxane-2-carbaldehyde. This aldehyde can then be used in a multitude of subsequent reactions, such as aldol (B89426) condensations, Wittig reactions, and reductive aminations. Oxidation with other reagents can lead to the formation of 2-(1,2-dihydroxyethyl)-1,4-dioxane or 1,4-dioxane-2-carboxylic acid. The 1,4-dioxane ring itself can be oxidized under certain conditions, leading to ring-opened products. oxidationtech.comnih.govnih.govdeswater.comresearchgate.net

Hydroformylation: The hydroformylation of the vinyl group in this compound introduces a formyl group, producing 2-(1,4-dioxan-2-yl)ethanal. researchgate.netrsc.org This reaction, typically catalyzed by rhodium or cobalt complexes, is a powerful method for carbon-carbon bond formation and the introduction of an aldehyde functionality. The resulting aldehyde is a versatile intermediate for the synthesis of a wide range of compounds, including alcohols, amines, and carboxylic acids.

Functionalization of the Dioxane Ring: While the 1,4-dioxane ring is relatively inert, it can be functionalized through various methods. For instance, direct C-H functionalization of the dioxane ring has been achieved using transition metal catalysis, allowing for the introduction of aryl groups. nih.gov Such transformations expand the synthetic utility of this compound by allowing for modifications at positions other than the vinyl group.

The ability to transform this compound into a variety of other functionalized molecules underscores its importance as a versatile precursor in organic synthesis, providing access to a wide range of chemical structures and functionalities.

Q & A

Basic Research Questions

Q. How to design systematic literature reviews for 2-Ethenyl-1,4-dioxane to ensure data quality and relevance?

- Methodology : Adopt the EPA’s structured framework for literature reviews, which includes:

- Search strategy : Use CAS numbers, synonyms (e.g., diethylene dioxide, p-dioxane), and Boolean terms across databases like PubMed, SciFinder, and ECOTOX .

- Data screening : Tag and categorize studies into seven domains (e.g., physicochemical properties, fate/transport, human health hazards) using predefined criteria .

- Gray literature handling : Screen full texts of non-peer-reviewed sources (e.g., government reports, trade publications) for relevance and accuracy .

- Key considerations : Validate findings against existing assessments (e.g., EPA’s 2021 Systematic Review Protocol) to resolve contradictions .

Q. What are the best practices for detecting this compound in environmental matrices?

- Methodology :

- Sample preparation : Use high-temperature techniques (e.g., purge-and-trap) to improve recovery rates for volatile organic compounds (VOCs) .

- Analytical methods : Prioritize GC-MS or LC-MS with isotope dilution for sensitivity. For complex matrices (e.g., groundwater), employ advanced oxidation pre-treatment to isolate target analytes .

- Quality control : Cross-reference detection limits with state/EPA action levels (e.g., <1 µg/L in drinking water) .

Q. How to assess the physicochemical properties of this compound for environmental modeling?

- Methodology :

- Experimental determination : Measure solubility in binary solvent mixtures (e.g., aqueous-dioxane) using the Extended Hildebrand Approach to account for polarity variations .

- Computational modeling : Use dielectric constant data from TDR (time-domain reflectometry) to predict hydrogen-bonding interactions in alcohol-dioxane mixtures .

- Validation : Compare results with EPA’s Chemical Data Reporting (CDR) database to ensure consistency .

Advanced Research Questions

Q. How to resolve contradictions in reported carcinogenicity mechanisms of this compound?

- Methodology :

- Genotoxicity assays : Conduct Salmonella mutagenicity tests and DNA adductome analysis to identify oxidative stress markers (e.g., glutathione depletion) .

- Dose-response modeling : Apply linear and nonlinear models (e.g., benchmark dose) to reconcile EPA’s default linear assumptions with global regulatory findings .

- In vivo studies**: Use mouse models to correlate hepatic toxicity with metabolite profiles (e.g., formaldehyde, glyoxal) .

Q. How to optimize enzymatic degradation pathways using molecular dynamics (MD) simulations?

- Methodology :

- Substrate-enzyme modeling : Simulate interactions between this compound and cytochrome P450 BM3 variants (e.g., R255G/L) to analyze binding stability via RMSD/RMSF metrics .

- Energetic profiling : Calculate activation barriers for hydroxylation using distance/angle parameters between substrate C5 atoms and heme-bound oxygen .

- Experimental validation : Compare MD results with in vitro assays (e.g., UV-Vis spectroscopy) to refine catalytic efficiency .

Q. What advanced oxidation processes (AOPs) are most effective for mineralizing this compound in co-contaminated systems?

- Methodology :

- Process selection : Test UV/H₂O₂ and ozone-based AOPs for byproduct profiling (e.g., formic acid, oxalic acid) .

- Co-contaminant impact : Assess competition kinetics with chlorinated solvents (e.g., TCE, 1,1-DCE) using pseudo-first-order rate constants .

- Biodegradability enhancement : Pre-treat with anaerobic bioremediation to reduce oxidant demand for downstream AOPs .

Q. How to evaluate synergistic attenuation of this compound with chlorinated solvents in groundwater?

- Methodology :

- Field monitoring : Analyze temporal concentration trends (e.g., GeoTracker data) to calculate equivalent half-lives (median = 31–48 months) .

- Discriminant analysis : Corrogate attenuation rates with dissolved oxygen levels and CVOC concentrations using linear discriminant models .

- Microcosm studies : Validate natural attenuation potential via microbial community sequencing (e.g., Pseudomonas spp. activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.